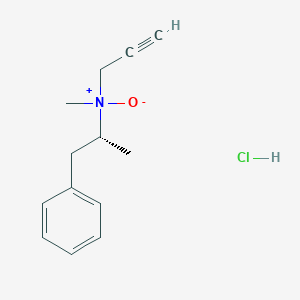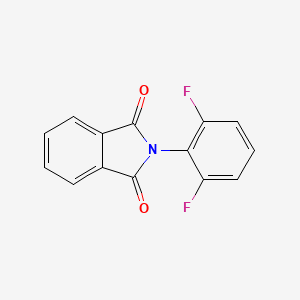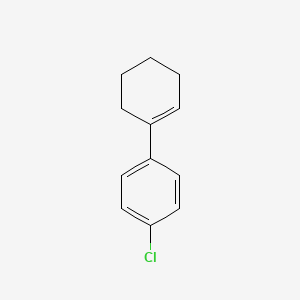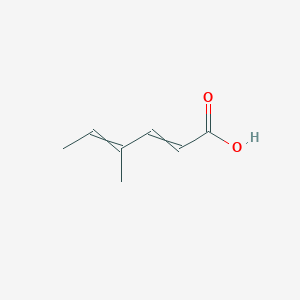
R-(-)-Deprenyl N-Oxide Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R-(-)-Deprenyl N-Oxide Hydrochloride is a chemical compound known for its potential applications in various fields such as chemistry, biology, and medicine. It is a derivative of deprenyl, which is a selective monoamine oxidase B (MAO-B) inhibitor. The N-oxide form of deprenyl is of particular interest due to its unique chemical properties and potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of R-(-)-Deprenyl N-Oxide Hydrochloride typically involves the oxidation of R-(-)-Deprenyl. One common method is the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a base. The reaction proceeds as follows:
- R-(-)-Deprenyl is dissolved in an appropriate solvent such as methanol.
- Hydrogen peroxide is added to the solution.
- The mixture is stirred at room temperature until the reaction is complete.
- The product is then purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol has been reported to be an efficient and green method for producing various N-oxides .
Analyse Des Réactions Chimiques
Types of Reactions
R-(-)-Deprenyl N-Oxide Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to R-(-)-Deprenyl using reducing agents.
Substitution: The N-oxide group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peroxycarboxylic acids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Further oxidized products depending on the conditions.
Reduction: R-(-)-Deprenyl.
Substitution: Substituted derivatives of R-(-)-Deprenyl N-Oxide.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its effects on cellular processes and as a tool in biochemical studies.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the development of pharmaceuticals and other chemical products .
Mécanisme D'action
The mechanism of action of R-(-)-Deprenyl N-Oxide Hydrochloride involves its interaction with monoamine oxidase B (MAO-B). By inhibiting MAO-B, it prevents the breakdown of dopamine, thereby increasing its availability in the brain. This action is beneficial in conditions where dopamine levels are deficient, such as Parkinson’s disease. The N-oxide form may also have additional effects due to its unique chemical structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
R-(-)-Deprenyl:
L-Deprenyl: The enantiomer of R-(-)-Deprenyl, with different pharmacological properties.
Pargyline: Another MAO-B inhibitor with a different chemical structure.
Uniqueness
R-(-)-Deprenyl N-Oxide Hydrochloride is unique due to its N-oxide group, which imparts different chemical and biological properties compared to its parent compound. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C13H18ClNO |
|---|---|
Poids moléculaire |
239.74 g/mol |
Nom IUPAC |
(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine oxide;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c1-4-10-14(3,15)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-,14?;/m1./s1 |
Clé InChI |
LDBABUYKMMYGDD-UYUUDJTFSA-N |
SMILES isomérique |
C[C@H](CC1=CC=CC=C1)[N+](C)(CC#C)[O-].Cl |
SMILES canonique |
CC(CC1=CC=CC=C1)[N+](C)(CC#C)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol](/img/structure/B14092369.png)
![3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione](/img/structure/B14092380.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092392.png)
![5-ethyl-4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14092394.png)

![3-{[2-(4-Ethylphenoxy)ethyl]sulfanyl}-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14092407.png)

![7-Chloro-1-(3-fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092415.png)
![N-[(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14092427.png)

![Methyl 4-[7-methyl-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14092444.png)

![1-(3-Butoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092457.png)
